![molecular formula C22H16O4 B5844957 4-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5844957.png)
4-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-6H-benzo[c]chromen-6-one and 2-oxo-2-phenylethyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours.
Product Isolation: After the reaction is complete, the product is isolated by filtration and purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylethoxy group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzo[c]chromen-6-one derivatives.
Scientific Research Applications
4-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as photoactive polymers.
Mechanism of Action
The mechanism of action of 4-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, contributing to anticancer activity.
Comparison with Similar Compounds
Similar Compounds
4-methyl-3-(2-oxo-2-phenylethoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6-one: Similar structure but with additional hydrogenation on the chromen ring.
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate: Similar core structure but with different substituents.
Uniqueness
4-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
4-Methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one is a synthetic organic compound that belongs to the class of benzo[c]chromen-6-one derivatives. Its unique chemical structure, which includes a chromenone core and a phenylethoxy group, has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of this compound is C22H16O4, with a molecular weight of 360.36 g/mol. The compound features a complex arrangement that may influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C22H16O4 |
Molecular Weight | 360.36 g/mol |
IUPAC Name | This compound |
InChI Key | XHDUXUNTSIDPMK-UHFFFAOYSA-N |
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific molecular targets such as enzymes or receptors involved in various biological pathways. This interaction may lead to significant pharmacological effects, including anticancer activity.
Anticancer Potential
Research has indicated that derivatives of benzo[c]chromenone compounds exhibit notable anticancer properties. A study highlighted the potential of similar compounds in targeting lysosomal pathways in cancer cells, leading to apoptosis through lysosomal membrane permeabilization (LMP) . The ability to induce LMP suggests that this compound may also share this mechanism, warranting further investigation.
Case Studies
- In Vitro Studies : In experiments using colorectal and breast cancer cell lines, compounds with structural similarities demonstrated selective toxicity towards cancer cells while sparing non-cancerous cells. For instance, compounds from the same family reduced cell proliferation and induced cell death via mechanisms involving lysosomal disruption .
- Comparative Analysis : A comparative study evaluated the minimum inhibitory concentration (MIC) of various benzo[c]chromenone derivatives against different cancer cell lines, revealing promising anticancer activity for certain derivatives .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of benzo[c]chromenone derivatives, including this compound. Key findings include:
Properties
IUPAC Name |
4-methyl-3-phenacyloxybenzo[c]chromen-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O4/c1-14-20(25-13-19(23)15-7-3-2-4-8-15)12-11-17-16-9-5-6-10-18(16)22(24)26-21(14)17/h2-12H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDUXUNTSIDPMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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